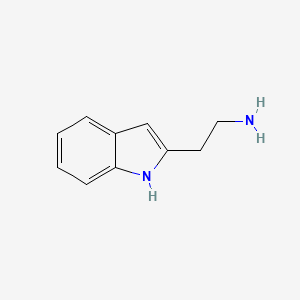

2-(1H-indol-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAUXDQDRDJTKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331438 |

Source

|

| Record name | 2-(1H-indol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-42-4 |

Source

|

| Record name | 1H-Indole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-indol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(1H-indol-2-yl)ethanamine, a significant but less-characterized isomer of the well-known neuromodulator tryptamine (2-(1H-indol-3-yl)ethanamine). Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the structural and electronic rationale behind the compound's expected properties, offering a comparative framework against its more studied isomers. While experimental data for this compound is notably scarce in published literature, this guide synthesizes data from close structural analogs and foundational chemical principles to provide reasoned estimations. Furthermore, it equips researchers with detailed, field-proven experimental protocols to determine these properties, fostering a self-validating system for future investigations.

Introduction: The Significance of Isomeric Placement in Indoleamines

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active molecules.[1] The substitution pattern on this bicyclic aromatic heterocycle dramatically influences its interactions with biological targets. This compound belongs to the family of indole ethylamines, which includes the extensively studied tryptamine (the 3-substituted isomer) and the 1-substituted isomer.[2]

The position of the ethylamine side chain dictates the electronic distribution, steric profile, and hydrogen bonding capabilities of the molecule. Unlike tryptamine, where the ethylamine group is at the C3 position—the site of highest electron density and nucleophilicity in the indole ring—the C2-substitution in our topic compound places this group adjacent to the pyrrolic nitrogen.[3] This seemingly minor positional shift has profound implications for its fundamental chemical nature, including its basicity (pKa), lipophilicity (logP), and solubility, which are critical determinants of its pharmacokinetic and pharmacodynamic profile in drug discovery.

This guide will first establish the foundational structure of this compound and then proceed to a detailed, comparative exploration of its key physicochemical properties. Each section will present the theoretical underpinnings of the property, provide data from its isomers for context, and offer a detailed, actionable protocol for its experimental determination.

Molecular Structure and Foundational Properties

The identity of this compound is defined by its molecular structure, from which fundamental properties are derived.

The key structural feature is the ethylamine moiety at the C2 position of the indole ring. This placement is less common in nature compared to the C3-substituted tryptamines.[1][6]

Diagram: Isomeric Comparison of Indole Ethylamines

Caption: Isomeric positions of the ethylamine group on the indole ring.

Ionization Constant (pKa): A Tale of Two Nitrogens

The pKa value, or acid dissociation constant, is a critical parameter that governs a molecule's charge state at a given pH, profoundly impacting its solubility, permeability, and receptor interactions. For this compound, there are two nitrogen atoms to consider: the primary amine of the ethylamine side chain and the nitrogen within the indole ring.

Causality and Field Insights

-

The Aliphatic Amine (Side Chain): The primary amine is expected to be the more basic of the two nitrogens. Its pKa will be influenced by the electron-donating nature of the indole ring. In tryptamine, the C3-indole acts as a weak electron-donating group, resulting in a pKa for the amine around 10. For this compound, the electronic effect from the C2 position will be different. The C2 position is less nucleophilic than C3, suggesting a potentially weaker electron-donating effect, which might result in a slightly lower pKa for the side-chain amine compared to tryptamine. For context, the pKa of 2-(2-methyl-1H-indol-3-yl)ethanamine's amine group is reported to be approximately 10.7, with the methyl group adding to the electron-donating character.[7]

-

The Indole Nitrogen (Ring): The indole nitrogen is significantly less basic. Its lone pair of electrons is part of the 10-π aromatic system, making them largely unavailable for protonation. The pKa of the indole proton itself (acting as an acid) is typically around 17. The basic pKa of the indole nitrogen is very low (estimated around -2 to -4), meaning it is only protonated under strongly acidic conditions.[3] The position of the ethylamine substituent is unlikely to alter this fundamental characteristic dramatically.

Comparative Data of Isomers and Analogs

| Compound | pKa (Amine) | Source |

| 2-(1H-indol-1-yl)ethanamine | ~9.90 (Predicted) | [8] |

| This compound | Est. 9.8 - 10.2 | (Estimated) |

| 2-(1H-indol-3-yl)ethanamine (Tryptamine) | ~10.1 - 10.3 | (Typical literature values) |

| 2-(2-Methyl-1H-indol-3-yl)ethanamine | ~10.7 | [7] |

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination, relying on the measurement of pH as a function of added titrant.[2]

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of this compound hydrochloride and dissolve in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the halfway point to the equivalence point of the titration curve. For more accuracy, use derivative plots (first or second derivative) to precisely locate the equivalence point(s). Specialized software can perform Henderson-Hasselbalch or Gran plot analysis for more robust pKa calculation.

Diagram: pKa Determination Workflow

Caption: Workflow for experimental pKa determination.

Lipophilicity (logP/logD): Predicting Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like our amine, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.

Causality and Field Insights

The indole ring is moderately lipophilic, while the primary amine is hydrophilic, especially in its protonated form. The overall logP will be a balance of these features.

-

Positional Influence: The relative exposure of the hydrophilic amine and the lipophilic indole surface will influence logP. In tryptamine (C3), the ethylamine side chain is relatively unhindered. At the C2 position, it is adjacent to the indole nitrogen. This proximity could potentially allow for intramolecular hydrogen bonding between the side-chain amine and the N-H of the indole ring, which could slightly increase its lipophilicity by reducing the number of hydrogen bond donors available for solvation by water.

-

logD at Physiological pH: Since the pKa of the amine is expected to be around 10, it will be predominantly protonated and positively charged at pH 7.4. This ionization dramatically increases its aqueous solubility and lowers the distribution coefficient. Therefore, logD₇.₄ will be significantly lower than the logP of the neutral molecule.

Comparative Data of Isomers

| Compound | logP (Calculated/Experimental) | Source |

| 2-(1H-indol-1-yl)ethanamine | 1.7 (XLogP3) | [9] |

| This compound | 1.5 (XLogP3) | [4] |

| 2-(1H-indol-3-yl)ethanamine (Tryptamine) | 1.55 (Experimental) | [2] |

The calculated logP values for the 2- and 3-isomers are very similar, suggesting that experimental determination is necessary to discern any subtle differences.

Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for logP determination due to its direct measurement of partitioning.[7]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 phosphate buffer for logD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be below the solubility limit and allow for accurate quantification.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the n-octanol-saturated aqueous phase containing the analyte with a known volume of the water-saturated n-octanol.

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that affects drug dissolution and absorption. Poor solubility is a major hurdle in drug development.[10]

Causality and Field Insights

The solubility of this compound will be governed by a trade-off between the energy required to break its crystal lattice and the energy released upon solvation.

-

pH-Dependence: As a basic compound, its solubility will be highly pH-dependent. In acidic solutions (pH < pKa), the amine will be protonated, forming a salt that is significantly more soluble in water than the free base.

-

Intermolecular Forces: The ability to form hydrogen bonds with water via both the N-H of the indole and the -NH₂ of the side chain will promote solubility. However, the lipophilic indole core will detract from it. The melting point can serve as a rough indicator of crystal lattice energy; a higher melting point often correlates with lower solubility for structurally related compounds. Data for related compounds like 2-(2-phenyl-1H-indol-3-yl)-ethylamine (m.p. 69-72 °C) and tryptamine (m.p. 118 °C) show a wide range.[2][11] Without an experimental value for the 2-isomer, prediction is difficult.

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the most relevant value for drug development.[12]

Methodology:

-

Sample Preparation: Add an excess of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[12]

-

Sample Processing: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples.

-

Filtration: Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

-

Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Melting and Boiling Point: Indicators of Intermolecular Forces

Melting and boiling points provide insight into the strength of the intermolecular forces holding the molecules together in the solid and liquid states, respectively.

Causality and Field Insights

-

Hydrogen Bonding: The primary amine and the indole N-H are both capable of acting as hydrogen bond donors and acceptors. The ability to form a strong, ordered hydrogen-bonding network in the crystal lattice will lead to a higher melting point. The specific crystal packing adopted by the 2-isomer will be the ultimate determinant.

-

Isomeric Comparison: Tryptamine has a melting point of ~118 °C.[2] Its 1-isomer is reported to melt at 125-126 °C.[8] The 2-methyl analog of tryptamine melts significantly higher at 165-167 °C, showing the impact of even small structural changes.[7] It is reasonable to expect the melting point of this compound to fall within this general range (100-170 °C), but experimental verification is essential.

-

Boiling Point: Due to its relatively high molecular weight and strong hydrogen bonding, the boiling point is expected to be high and would likely require vacuum distillation to avoid decomposition.

Comparative Data of Isomers and Analogs

| Compound | Melting Point (°C) | Boiling Point (°C) | Source |

| 2-(1H-indol-1-yl)ethanamine | 125-126 | 125-126 (0.75 Torr) | [8] |

| This compound | Not Available | Not Available | |

| 2-(1H-indol-3-yl)ethanamine (Tryptamine) | 118 | 137 (0.15 mmHg) | [2] |

| 2-(2-Methyl-1H-indol-3-yl)ethanamine | 165-167 | 353 (760 mmHg) | [7][13] |

Conclusion and Future Directions

This compound presents a compelling case study in the importance of isomeric substitution on the physicochemical properties of bioactive scaffolds. While its calculated lipophilicity is similar to its well-known C3-isomer, tryptamine, the altered electronic environment and steric profile at the C2 position are predicted to subtly influence its basicity and intermolecular interactions. This guide has established a theoretical framework for these properties and provided robust, validated protocols for their experimental determination.

The significant gap in the experimental data for this compound highlights an opportunity for foundational research. The generation of reliable experimental values for its pKa, logD, solubility, and melting point is a critical first step for any future drug discovery program involving this scaffold. Such data will not only characterize this specific molecule but also enrich our broader understanding of structure-property relationships across the diverse and pharmacologically vital family of indoles.

References

-

Mayr, H., et al. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. Ludwig-Maximilians-Universität München. Available from: [Link]

-

Nanjing Finechem Holding Co.,Limited. (n.d.). 2-(2-Methyl-1H-Indol-3-Yl)-Ethylamine. Methylamine Supplier. Available from: [Link]

-

PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information. Available from: [Link]

-

Bera, S., et al. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ChemPhysChem, 24(5), e202200541. Available from: [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]

-

Bera, S., et al. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. Available from: [Link]

-

Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. (n.d.). Fine Chemical Manufacturer. Available from: [Link]

-

Di Schiavi, E., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS Neglected Tropical Diseases, 18(6), e0012229. Available from: [Link]

-

Chemical Synthesis Database. (2025). 2-(1H-indol-3-yl)ethanamine. Available from: [Link]

-

Wang, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8109. Available from: [Link]

-

Wikipedia. (n.d.). Tryptamine. Available from: [Link]

-

Peng, H., & Wang, B. (2014). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The Journal of Physical Chemistry Letters, 5(18), 3189–3193. Available from: [Link]

-

Zhang, Y., et al. (2024). A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. Chemical Science, 15(1), 123-129. Available from: [Link]

-

Pratiwi, R., et al. (2023). comparison of partition coefficient (log p) of drugs: computational and experimental data study. International Journal of Applied Pharmaceutics, 15(5), 1-8. Available from: [Link]

-

PubChem. (n.d.). Indole ethylamine. National Center for Biotechnology Information. Available from: [Link]

-

American Elements. (n.d.). (1H-Indol-3-yl)-1-propanamine. Available from: [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Available from: [Link]

-

FooDB. (2010). Showing Compound Ethanamine (FDB003242). Available from: [Link]

-

Kaushik, N. K., et al. (2013). (PDF) Biomedical Importance of Indoles. ResearchGate. Available from: [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptamine - Wikipedia [en.wikipedia.org]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. a2bchem.com [a2bchem.com]

- 5. This compound - CAS:496-42-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Methyl-1H-Indol-3-Yl)-Ethylamine Chemical Properties, Uses, Safety Data | Reliable Chinese Manufacturer and Supplier [nj-finechem.com]

- 8. 2-(1H-INDOL-1-YL)ETHANAMINE CAS#: 13708-58-2 [m.chemicalbook.com]

- 9. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-(2-PHENYL-1H-INDOL-3-YL)-ETHYLAMINE CAS#: 1217-80-7 [chemicalbook.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. innospk.com [innospk.com]

spectroscopic data of 2-(1H-indol-2-yl)ethanamine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1H-indol-2-yl)ethanamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies required for the structural elucidation and confirmation of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating detailed experimental protocols with in-depth data analysis, this guide establishes a self-validating framework for the unambiguous characterization of this important indoleamine. The narrative emphasizes the causal relationships behind experimental choices and offers field-proven insights to ensure technical accuracy and reproducibility.

Introduction and Molecular Overview

This compound is a constitutional isomer of the well-known neuromodulator and psychedelic precursor, tryptamine (2-(1H-indol-3-yl)ethanamine). The position of the ethanamine side chain at the C2 position of the indole ring, rather than the C3 position, significantly alters its chemical and pharmacological properties. Accurate structural confirmation is therefore paramount for any research or development activity involving this compound. Spectroscopic analysis provides the definitive, non-destructive means to ascertain molecular identity, purity, and structure.

This guide will systematically explore the distinct spectroscopic signature of this compound.

Chemical Structure and Atom Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The following diagram illustrates the chemical structure of this compound with a standardized numbering system used for NMR peak assignments.

Caption: Chemical structure with atom numbering for NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of atomic connectivity.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their proximity to one another.

The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms and aromatic rings deshield nearby protons, shifting their signals downfield (higher ppm). Spin-spin coupling (J-coupling) between adjacent, non-equivalent protons causes signals to split, providing connectivity data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and to clearly resolve N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Configuration (500 MHz Spectrometer):

-

Operating Frequency: 500 MHz.

-

Solvent Lock: Lock onto the deuterium signal of the chosen solvent.

-

Pulse Angle: 30° pulse to ensure adequate signal relaxation between scans.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 scans, averaged to improve signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Integrate all signals to determine the relative number of protons.

-

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Insights |

|---|---|---|---|---|

| N1-H (Indole) | 10.8 - 11.2 | broad singlet | 1H | Acidic proton, exchangeable with D₂O. Downfield due to aromaticity. |

| H7 | 7.4 - 7.5 | doublet | 1H | Aromatic proton, ortho to electron-donating nitrogen. |

| H4 | 7.3 - 7.4 | doublet | 1H | Aromatic proton on the benzene ring. |

| H5, H6 | 6.9 - 7.1 | multiplet | 2H | Overlapping signals of the other benzene ring protons. |

| H3 | 6.2 - 6.3 | singlet/triplet | 1H | Unique proton on the pyrrole ring at C3. Its proximity to C2 is a key differentiator from tryptamine. |

| C8-H₂ | 2.9 - 3.1 | triplet | 2H | Methylene group adjacent to the indole ring (C2). |

| C9-H₂ | 2.7 - 2.9 | triplet | 2H | Methylene group adjacent to the primary amine. |

| N2-H₂ | 1.5 - 2.5 | broad singlet | 2H | Amine protons; signal can be broad and its position is concentration-dependent. |

¹³C NMR Spectroscopy

Carbon NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to heteroatoms).

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial.

-

Instrument Configuration (125 MHz Spectrometer):

-

Operating Frequency: 125 MHz.

-

Technique: Proton-decoupled (¹H{¹³C}) to produce singlets for each carbon.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

The ¹³C spectrum provides a clear carbon fingerprint of the molecule.[3][4]

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Key Insights |

|---|---|---|

| C2 | 138 - 142 | Quaternary carbon attached to the side chain. Significantly downfield. This is the most critical signal for confirming C2 substitution. |

| C7a | 135 - 137 | Quaternary carbon at the benzene-pyrrole ring fusion. |

| C3a | 128 - 130 | Quaternary carbon at the other side of the ring fusion. |

| C4, C7 | 120 - 122 | Aromatic CH carbons. |

| C5, C6 | 118 - 120 | Aromatic CH carbons. |

| C3 | 100 - 102 | Aromatic CH carbon on the pyrrole ring. Significantly upfield compared to other aromatic carbons. |

| C9 | 41 - 43 | Aliphatic CH₂ carbon adjacent to the amine. |

| C8 | 30 - 33 | Aliphatic CH₂ carbon adjacent to the indole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.

In Electrospray Ionization (ESI), the analyte is ionized to form a protonated molecule, [M+H]⁺. The mass analyzer measures the mass-to-charge ratio (m/z) of this ion. High-resolution mass spectrometry (HRMS) can determine this value with enough accuracy to deduce the molecular formula. Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions to probe the molecule's structure.[5]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Instrumentation (Q-TOF or Orbitrap Mass Spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Mass Range: m/z 50-500.

-

Collision Gas (for MS/MS): Argon.

-

For this compound (C₁₀H₁₂N₂), the expected results are as follows:

Table 3: Mass Spectrometry Data

| Analysis | Expected m/z | Interpretation |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂ | |

| Exact Mass | 160.1000 | Calculated monoisotopic mass. |

| HRMS (ESI+) | 161.1073 | Protonated molecule [M+H]⁺. This confirms the molecular formula. |

| Key MS/MS Fragment | 144.0811 | Loss of ammonia (NH₃) from the side chain, resulting in the [M+H-NH₃]⁺ fragment. This is a characteristic fragmentation for primary amines. |

| Key MS/MS Fragment | 130.0651 | Cleavage of the C8-C9 bond, leading to the formation of an indol-2-ylmethyl cation, [C₉H₈N]⁺. This confirms the location of the side chain. |

Caption: Integrated workflow for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Specific bonds (e.g., N-H, C-H, C=C) vibrate at characteristic frequencies. The presence of absorption bands at these frequencies confirms the presence of the corresponding functional groups.[6][7] The IR spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press and apply consistent pressure to the sample.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Average 16-32 scans to obtain a high-quality spectrum.

-

The data is presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

-

The IR spectrum will exhibit characteristic bands confirming the key functional groups of this compound.[8]

Table 4: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |

|---|---|---|---|

| 3400 - 3300 | N-H Stretch | Indole N-H | A single, relatively sharp peak characteristic of a secondary amine within a ring. |

| 3350 & 3280 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Two distinct bands are expected for the primary amine, a hallmark feature.[6] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Absorption from the C-H bonds on the indole ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H | Absorption from the C-H bonds of the ethyl side chain. |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine group. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands corresponding to the stretching of the carbon-carbon bonds within the indole ring. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Stretching of the C-N bonds within the indole ring structure. |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | A broad band resulting from the out-of-plane bending of the N-H bonds.[6] |

Conclusion

The structural confirmation of this compound is unequivocally achieved through the synergistic application of NMR, Mass Spectrometry, and IR spectroscopy. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and confirm the C2-substitution pattern. High-resolution mass spectrometry validates the molecular formula, while MS/MS fragmentation patterns corroborate the connectivity of the ethylamine side chain. Finally, IR spectroscopy provides a rapid and definitive confirmation of all key functional groups. This guide provides the necessary protocols and interpretive framework for researchers to confidently identify and characterize this molecule, ensuring the integrity and validity of their scientific investigations.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Lumen Learning. (n.d.). Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2018). FT-IR recorded and computed spectra of 3-(2-aminoethyl) indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 744625, 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine. PubChem. Retrieved from [Link]

-

ResearchGate. (2018). Biological and structural properties' interpretation on antitumour drug 3-(2-aminoethyl) indole (tryptamine) using molecular spectroscopy and computational tools. Retrieved from [Link]

-

Nepal Journals Online. (2025). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 601380, 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected IR data: (A) IR spectra of 2-(ethylideneaminophe- nyl)-indan-1,3-dione, 2A, and its imino deuterated analog in CCl4. Retrieved from [Link]

-

PLOS. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS Neglected Tropical Diseases. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spectroscopic and structure investigation of the molecular complexes of tris(2-aminoethyl)amine with π-acceptors. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-vinyl-1H-indol-3-yl)ethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258690, 2-(1H-indol-1-yl)ethanamine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(1H-indol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(1H-indol-2-yl)ethanamine, a structural isomer of the well-known neurotransmitter precursor tryptamine, presents a unique scaffold for the development of novel therapeutic agents. Its pharmacological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound. We will delve into the fundamental structural parameters, explore the key dihedral angles governing its shape, and discuss the preferred conformational states. Furthermore, this document outlines robust experimental and computational methodologies for the detailed characterization of this and related molecules, offering field-proven insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of Molecular Conformation in Drug Action

The biological activity of a molecule is not solely determined by its chemical formula but is critically dependent on its three-dimensional arrangement in space—its conformation. For flexible molecules like this compound, the ability to adopt specific conformations allows for optimal interaction with biological targets such as receptors and enzymes. Understanding the conformational preferences, the energy barriers between different conformations, and the influence of the environment on these dynamics is paramount for rational drug design. This guide will provide the foundational knowledge and technical protocols to investigate the structure-activity relationship of this compound and its derivatives.

Molecular Structure of this compound

The core structure of this compound consists of an indole bicyclic system linked at the 2-position to an ethanamine side chain. The indole ring itself is a planar and aromatic system, providing a rigid anchor for the flexible ethylamine substituent.

Key Structural Features

-

Indole Nucleus: A fused bicyclic heteroaromatic system comprising a benzene ring and a pyrrole ring.

-

Ethylamine Side Chain: A flexible two-carbon chain with a terminal primary amine group (-NH2). This chain possesses two key rotatable single bonds that define the molecule's overall conformation.

The inherent flexibility of the ethylamine side chain allows the molecule to exist in a dynamic equilibrium of multiple conformations. The relative orientation of the amine group with respect to the indole ring is a critical determinant of its biological activity.

Conformational Analysis: Unveiling the 3D Landscape

The conformational space of this compound is primarily defined by the torsion angles (dihedral angles) of the ethylamine side chain. The two most important dihedral angles are:

-

τ1 (C1-C2-Cα-Cβ): Rotation around the C2-Cα bond.

-

τ2 (C2-Cα-Cβ-N): Rotation around the Cα-Cβ bond.

The interplay of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding governs the energetically favorable conformations.

While a crystal structure for this compound is not publicly available, analysis of related structures, such as tryptamine (the 3-isomer) and [2-(1H-indol-4-yl)ethyl]dipropylamine, provides valuable insights. Crystal structures of 2-(1H-indol-3-yl)ethanaminium salts reveal that the alkylaminium side chains adopt folded, or gauche, conformations, with N-C-C-C torsion angles around -56° to -65°[1]. Similarly, the crystal structure of a 4-substituted indole-ethylamine derivative shows the aliphatic amine substituent is rotated almost orthogonally out of the plane of the indole unit, with a C-C-C-C torsion angle of 75.7°[2][3][4]. These findings suggest that extended, or anti, conformations may not be the lowest energy state in the solid phase for these related molecules.

Intramolecular Interactions

The potential for intramolecular hydrogen bonding between the amine group (donor) and the π-system of the indole ring (acceptor) or the indole N-H (acceptor) can significantly influence the conformational preferences. Such interactions can stabilize folded conformations. The presence and strength of these interactions can be investigated using both computational and experimental techniques.

Methodologies for Structural and Conformational Characterization

A multi-faceted approach combining experimental and computational methods is essential for a thorough understanding of the molecular structure and conformation of this compound.

Experimental Protocols

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state.

Protocol: Single Crystal Growth and X-ray Diffraction

-

Synthesis and Purification: Synthesize this compound or a suitable salt thereof and purify to >99% purity, as confirmed by HPLC and NMR.

-

Crystallization Screening:

-

Dissolve the purified compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to near saturation.

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques. A typical starting point is the slow evaporation of a methanol solution at room temperature.

-

-

Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Rationale: This method provides precise bond lengths, bond angles, and torsion angles, offering a static snapshot of a low-energy conformation. The crystal structure of a related compound, 2-(1H-indol-3-yl)ethan-1-aminium 2-(4-acetylphenoxy)acetate, was determined using this technique[5].

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Protocol: Conformational Analysis by 1H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1D 1H NMR: Acquire a high-resolution 1D 1H NMR spectrum to identify all proton resonances.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the ethylamine side chain.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about their spatial proximity and thus, the molecular conformation.

-

-

Data Analysis: Analyze the coupling constants (3JHH) and NOE intensities to deduce the preferred conformation of the ethylamine side chain.

Rationale: NMR provides information about the time-averaged conformation in solution, which is often more biologically relevant than the solid-state structure.

Computational Modeling Workflow

Computational chemistry offers a powerful means to explore the entire conformational landscape of a molecule.

Workflow: In Silico Conformational Analysis

Caption: Computational workflow for conformational analysis.

Protocol: DFT-Based Conformational Analysis

-

Initial 3D Structure Generation: Generate an initial 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

-

Quantum Mechanical Optimization: Subject the identified low-energy conformers to geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.

-

Frequency Calculations: Perform frequency calculations for each optimized conformer to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Potential Energy Surface (PES) Scan: To determine the rotational barriers, perform a relaxed PES scan by systematically rotating the key dihedral angles (τ1 and τ2) and calculating the energy at each step.

-

Boltzmann Analysis: Calculate the relative populations of the stable conformers at a given temperature using the Boltzmann distribution.

Rationale: This computational approach provides a detailed understanding of the conformational preferences, relative energies of different conformers, and the energy barriers for interconversion, which are difficult to obtain experimentally.

Data Presentation and Interpretation

Tabulated Structural Data

While specific experimental data for this compound is not available, the following table presents representative data for a related isomer, 2-(1H-indol-4-yl)ethyl]dipropylamine, to illustrate the expected format.

| Parameter | Value | Source |

| Bond Lengths (Å) | ||

| C-C (ethyl) | 1.52-1.54 | [2][3][4] |

| C-N (amine) | 1.47-1.49 | [2][3][4] |

| Bond Angles ( °) | ||

| C-C-N (amine) | 110-112 | [2][3][4] |

| Torsion Angles ( °) | ||

| C-C-C-C (indole-ethyl) | 75.7 (3) | [2][3][4] |

Conformational Energy Profile

A potential energy surface (PES) plot, generated from computational studies, is an effective way to visualize the conformational landscape. The plot would show energy as a function of the two key dihedral angles, τ1 and τ2, with energy minima corresponding to stable conformers and saddle points representing transition states.

Caption: A conceptual Potential Energy Surface diagram.

Conclusion: A Roadmap for Structure-Based Drug Design

This technical guide has provided a comprehensive framework for understanding and investigating the molecular structure and conformation of this compound. By employing a synergistic approach of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside robust computational modeling, researchers can gain deep insights into the conformational preferences of this important molecular scaffold. This knowledge is crucial for elucidating its structure-activity relationships and for the rational design of novel, potent, and selective drug candidates. The methodologies and insights presented herein serve as a valuable resource for scientists engaged in the exciting field of indole-based drug discovery.

References

-

Crystal structure and Hirshfeld surface analysis of 2-(1H-indol-3-yl)ethanaminium acetate hemihydrate. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1675–1681. [Link]

-

Wang, D. C., Pan, H. Y., Song, J. S., Wei, P., & Ou-yang, P. K. (2012). [2-(1H-Indol-4-yl)ethyl]dipropylamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1502. [Link]

-

Yi-Min, F., & Xi-Shi, T. (2021). Crystal structure of 2-(1H-indol-3-yl)ethan-1-aminium 2-(4-acetylphenoxy)acetate, C20H22N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 237(1), 1-3. [Link]

-

[2-(1H-Indol-4-yl)ethyl]dipropylamine. (2012). ResearchGate. [Link]

-

Wang, D. C., Pan, H. Y., Song, J. S., Wei, P., & Ou-yang, P. K. (2012). [2-(1H-Indol-4-yl)eth-yl]dipropyl-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1502. [Link]

Sources

solubility and stability of 2-(1H-indol-2-yl)ethanamine

An In-Depth Technical Guide to the Solubility and Stability of 2-(1H-indol-3-yl)ethanamine (Tryptamine)

Authored by: A Senior Application Scientist

Abstract

2-(1H-indol-3-yl)ethanamine, commonly known as tryptamine, is a foundational monoamine alkaloid central to neurobiological research and a critical precursor in the synthesis of numerous pharmacologically active compounds, including neurotransmitters like serotonin and melatonin.[1][2] Its utility in drug discovery and development is profound, yet its efficacy in experimental settings is fundamentally dependent on its physicochemical properties. A thorough understanding of its solubility and stability is paramount for ensuring the accuracy, reproducibility, and validity of scientific research. This guide provides an in-depth analysis of the factors governing the solubility and stability of tryptamine, offering field-proven protocols and expert insights for researchers, scientists, and drug development professionals. We will explore the causal mechanisms behind its behavior in various solvents and under diverse environmental stressors, present validated methodologies for its quantification, and provide actionable recommendations for its handling and storage to maintain compound integrity.

The Physicochemical Landscape of Tryptamine

Tryptamine's chemical structure, featuring a bicyclic indole ring system and a flexible ethylamine side chain, dictates its solubility and stability.[2] The indole ring, with its aromatic character and nitrogen heteroatom, is susceptible to oxidation, while the primary amine of the ethylamine group is basic and readily protonated. These characteristics are the primary drivers of its behavior in solution.

The hydrochloride salt of tryptamine (Tryptamine HCl) is often utilized in research due to its enhanced aqueous solubility compared to the freebase form.[1][3] Tryptamine HCl typically appears as a white to off-white crystalline powder.[1]

Solubility Profile: From Theory to Practice

Achieving complete dissolution and maintaining the compound in solution is the first critical step in any experiment. The choice of solvent and preparation method must be informed by the specific form of tryptamine (freebase vs. salt) and the experimental requirements.

Aqueous and Organic Solubility

Tryptamine freebase is sparingly soluble in aqueous buffers.[4] For instance, in a 1:1 solution of DMSO and PBS (pH 7.2), its solubility is approximately 0.5 mg/mL.[4] In contrast, Tryptamine HCl is freely soluble in water, with reported solubility up to 50 mg/mL.[1]

Solubility in common organic solvents is significantly higher, which is a critical consideration for stock solution preparation. It's important to note that these organic solvents should be purged with an inert gas to minimize oxidative degradation.[4]

Table 1: Solubility of Tryptamine and its Hydrochloride Salt

| Compound Form | Solvent | Solubility | Reference |

| Tryptamine (Freebase) | Ethanol | ~10 mg/mL | [4] |

| Tryptamine (Freebase) | DMSO | ~11 mg/mL | [4] |

| Tryptamine (Freebase) | Dimethyl Formamide (DMF) | ~5 mg/mL | [4] |

| Tryptamine (Freebase) | DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4] |

| Tryptamine HCl | Water | 50 mg/mL | [1] |

| Tryptamine HCl | Water | Soluble (0.1g/10mL) | [5] |

| Tryptamine HCl | Ethanol | Very Soluble | [3] |

| Tryptamine HCl | Acetone | Very Soluble | [3] |

Protocol for Preparing Tryptamine Solutions

The causality behind this protocol is to first dissolve the compound in a suitable organic solvent where it has high solubility before diluting it into an aqueous buffer for final experimental concentrations. This method prevents precipitation and ensures homogeneity.

Step-by-Step Methodology:

-

Weighing: Accurately weigh the required amount of solid Tryptamine or Tryptamine HCl in a clean vial.

-

Initial Dissolution:

-

Vortexing: Gently vortex the solution until all solid material is visibly dissolved.

-

Aqueous Dilution (if applicable): Serially dilute the stock solution with the aqueous buffer of choice to the final desired concentration.

-

Storage: Store the prepared solution under the appropriate conditions as outlined in the stability section of this guide. It is not recommended to store aqueous solutions for more than one day.[4][6]

Stability Profile and Degradation Pathways

The integrity of tryptamine is susceptible to several environmental factors. Understanding these vulnerabilities is crucial for preventing compound degradation and ensuring the reliability of experimental data. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8][9]

Key Factors Influencing Stability

-

pH: Tryptamine's stability is highly pH-dependent. It exhibits greater stability in acidic conditions (pH below 7).[6] In neutral to alkaline solutions, it is more susceptible to degradation, particularly oxidation.[6] For structurally similar compounds like 4-Hydroxytryptamine, a pH range of 4-6 is recommended for enhanced stability.[10]

-

Temperature: Elevated temperatures significantly accelerate the rate of degradation.[6] For tryptamine-containing mushroom biomass, significant degradation begins at temperatures of 100°C.[11] Therefore, solutions should be stored at low temperatures (4°C for short-term, -20°C or below for long-term).[6] Repeated freeze-thaw cycles should also be avoided.[6]

-

Oxidation: The indole ring of tryptamine is prone to oxidation, which is a primary degradation pathway.[6] This process is accelerated by the presence of dissolved oxygen or other oxidizing agents. A visible color change in the solution, such as yellowing or browning, is a common indicator of oxidative degradation.[6]

-

Light: Tryptamine is photosensitive. Exposure to light, especially UV radiation, can induce significant degradation.[6]

Table 2: Summary of Tryptamine Stability and Recommended Handling

| Stress Factor | Effect on Tryptamine | Recommended Mitigation Strategy |

| pH | Increased degradation in neutral to alkaline conditions. | Prepare and store solutions in slightly acidic buffers (e.g., pH 4-6).[6] |

| Temperature | Accelerated degradation at elevated temperatures. | Store stock solutions at -20°C or colder; keep working solutions on ice.[6] |

| Light | Photosensitive; degradation upon exposure to UV and visible light. | Store solutions in amber vials or wrapped in foil; minimize light exposure during experiments.[6] |

| Oxidation | Prone to oxidation, leading to colored degradation products. | Use deoxygenated solvents; purge solution headspace with an inert gas (nitrogen or argon).[6] |

Potential Degradation Pathways

The primary degradation pathway for tryptamine is the oxidation of the indole ring, which can lead to the formation of various hydroxylated derivatives.[6] Under certain enzymatic conditions, tryptamine can also be metabolized to indole-3-acetaldehyde.[6] The formation of these degradation products not only reduces the concentration of the active compound but can also introduce confounding variables into experimental systems.

Caption: Primary degradation pathways of Tryptamine.

Experimental Assessment of Stability and Quantification

A self-validating system requires robust analytical methods to quantify the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for this purpose.[12][13]

Protocol for a Forced Degradation Study

This protocol is designed to intentionally stress the tryptamine sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[7][10][14]

Step-by-Step Methodology:

-

Prepare Stock Solution: Prepare a 1 mg/mL stock solution of tryptamine in a suitable solvent like methanol.

-

Apply Stress Conditions (in separate aliquots):

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid tryptamine to 105°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.

-

-

Neutralization: Neutralize the acid and base hydrolyzed samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC or LC-MS/MS method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products, while a decrease in the main tryptamine peak indicates instability.

Caption: Workflow for a forced degradation study of Tryptamine.

Comparative Analysis of Quantification Methods

The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 3: Comparison of Analytical Methods for Tryptamine Quantification

| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Sample Matrix | Reference |

| HPLC-PDA | 2 µg/mL | - | Seized Drugs | [12] |

| UHPLC-PDA/QDa | 5 ng/mL | - | Seized Drugs | [12] |

| LC-MS/MS | 1.0 - 5.0 ng/mL | - | Serum | [12][13] |

| LC-MS/MS | - | 0.05 ng/mL | Oral Fluid | [12] |

| UHPLC-MS/MS | 0.1 - 20 pg/mg | 3 - 50 pg/mg | Hair | [12][15] |

LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for analyzing tryptamine in complex biological matrices at low concentrations.[12][13]

Caption: General workflow for LC-MS/MS analysis of Tryptamine.

Conclusion and Best Practices

The chemical integrity of 2-(1H-indol-3-yl)ethanamine is fundamental to the validity of research in which it is used. Its solubility is dictated by its chemical form (freebase vs. salt) and the solvent system, with the hydrochloride salt offering superior aqueous solubility. The stability of tryptamine is critically influenced by pH, temperature, light, and oxygen. It is most stable under cool, dark, and slightly acidic conditions. Oxidative degradation is the primary pathway of decomposition. For drug development professionals and researchers, adherence to proper handling and storage protocols is not merely a recommendation but a prerequisite for generating reliable and reproducible data. Employing validated, stability-indicating analytical methods like LC-MS/MS is essential for quantifying tryptamine and ensuring the absence of degradation products that could compromise experimental outcomes.

References

- Benchchem. (n.d.). Tryptamine Stability in Aqueous Solutions. Technical Support Center.

- Benchchem. (n.d.). A Comparative Guide to Inter-Laboratory Tryptamine Quantification Methods.

- Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of Tryptamine in Biological Matrices.

- Creative Proteomics. (n.d.). The Science Behind Tryptamine Hydrochloride: A Chemical Manufacturer's Perspective.

- ChemicalAid. (n.d.). tryptamine hydrochloride.

- Benchchem. (n.d.). strategies to improve the stability of 4-Hydroxytryptamine solutions.

- ChemicalBook. (n.d.). TRYPTAMINE HYDROCHLORIDE | 343-94-2.

- PubMed. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases.

- Critical Consulting LLC. (2021). Stability of tryptamines in Psilocybe cubensis mushrooms.

- Gotvaldova, K., et al. (2022). Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids. International Journal of Molecular Sciences, 23.

- Cayman Chemical. (n.d.). Tryptamine Product Information.

- Rajan, S., et al. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Scispace. (2016). Forced Degradation Studies.

- ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.

- CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.

- Wikipedia. (n.d.). Tryptamine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Tryptamine - Wikipedia [en.wikipedia.org]

- 3. tryptamine hydrochloride [chemister.ru]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. TRYPTAMINE HYDROCHLORIDE | 343-94-2 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rjptonline.org [rjptonline.org]

- 8. scispace.com [scispace.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1H-indol-2-yl)ethanamine: Navigating Isomeric Nuances in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1H-indol-2-yl)ethanamine, a molecule of interest in medicinal chemistry and drug development. We will delve into its chemical identity, including its CAS number and synonyms, and explore its properties and potential applications. A significant focus will be placed on distinguishing this compound from its well-known isomer, tryptamine [2-(1H-indol-3-yl)ethanamine], to clarify common points of confusion and highlight the unique research opportunities presented by the less-explored 2-substituted indole scaffold.

Core Identification: CAS Number and Synonyms

This compound is a distinct chemical entity with the following identifiers:

| Identifier | Value |

| CAS Number | 496-42-4[1] |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol [1] |

Synonyms:

-

2-(2-Aminoethyl)-1H-indole

-

1H-Indole-2-ethanamine

It is crucial to use the specific CAS number (496-42-4) in searches to avoid ambiguity with its isomers, most notably tryptamine (CAS No. 61-54-1)[2]. The hydrochloride salt of this compound is also commercially available under CAS number 73031-20-6.

Isomeric Distinction: The Significance of the C2 vs. C3 Position

The position of the ethanamine side chain on the indole ring profoundly influences the molecule's electronic properties, reactivity, and biological activity.

-

This compound (The Focus of This Guide): The ethylamine group is attached to the C2 position of the indole ring. This position is generally less nucleophilic than the C3 position.

-

Tryptamine [2-(1H-indol-3-yl)ethanamine]: The ethylamine group is at the C3 position. This is the more common and extensively studied isomer. Tryptamine is a well-known neuromodulator and the backbone for many biologically active compounds, including the neurotransmitter serotonin and psychedelic compounds like psilocybin.[2]

This seemingly minor structural difference has significant implications for how these molecules interact with biological targets. While a wealth of data exists for tryptamine and its derivatives, this compound represents a more nascent area of research, offering opportunities for the discovery of novel structure-activity relationships.

Physicochemical Properties

Quantitative data for this compound is less abundant in peer-reviewed literature compared to tryptamine. The following table summarizes available data, with a comparison to tryptamine for context.

| Property | This compound | Tryptamine [2-(1H-indol-3-yl)ethanamine] |

| CAS Number | 496-42-4[1] | 61-54-1[2] |

| Molecular Formula | C₁₀H₁₂N₂ | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol [1] | 160.22 g/mol [2] |

| Appearance | Not specified in available literature | Off-white to light brown solid |

| XLogP3 | 1.5[1] | 1.7 |

| Hydrogen Bond Donor Count | 2[1] | 2 |

| Hydrogen Bond Acceptor Count | 1[1] | 1 |

| Rotatable Bond Count | 2[1] | 2 |

Synthesis of this compound: A Proposed Methodological Approach

Detailed, step-by-step experimental protocols for the synthesis of this compound are not as readily available in the public domain as those for tryptamine. However, a plausible synthetic route can be devised based on established indole synthesis methodologies. The Fischer indole synthesis, a cornerstone of indole chemistry, provides a logical framework.

A potential synthetic workflow is outlined below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Fischer Indole Synthesis of 2-(2-Chloroethyl)-1H-indole

-

To a solution of phenylhydrazine in a suitable acidic medium (e.g., polyphosphoric acid or sulfuric acid in ethanol), add 4-chlorobutyraldehyde diethyl acetal.

-

Heat the reaction mixture to induce the Fischer indole cyclization. The temperature and reaction time will need to be optimized.

-

Upon completion, quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(2-chloroethyl)-1H-indole.

Step 2: Azide Substitution

-

Dissolve 2-(2-chloroethyl)-1H-indole in a polar aprotic solvent such as DMF.

-

Add sodium azide and heat the mixture. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate to obtain 2-(2-azidoethyl)-1H-indole.

Step 3: Reduction to the Final Product

-

Dissolve 2-(2-azidoethyl)-1H-indole in a dry ether solvent like THF.

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Quench the reaction cautiously with water and a sodium hydroxide solution.

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate to yield this compound. Further purification may be achieved by crystallization or chromatography.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, the indole scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

Potential Areas of Investigation:

-

CNS Agents: Given the prevalence of the indolethylamine motif in neurology (e.g., serotonin, melatonin), this compound could serve as a starting point for novel CNS-active agents. Its unique substitution pattern may lead to different receptor binding profiles compared to tryptamine derivatives.

-

Antimicrobial and Antifungal Agents: The indole nucleus is a common feature in natural and synthetic antimicrobial compounds. Derivatives of various indole-ethanamines have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities.[3]

-

Anti-inflammatory and Anticancer Agents: The pyrazino[1,2-a]indole core, which can be synthesized from indole derivatives, has shown promise in the development of anticancer agents.[4] this compound could be a valuable precursor for such heterocyclic systems.

-

Chemical Probes and Ligands: As a less-explored isomer, this molecule could be used to develop chemical probes to investigate the structure-activity relationships of indole-binding proteins and receptors.

The following diagram illustrates the potential role of this compound as a foundational building block in a drug discovery program.

Figure 2: Role of this compound in a drug discovery workflow.

Conclusion and Future Perspectives

This compound (CAS 496-42-4) is a structurally intriguing isomer of the well-known biogenic amine, tryptamine. While there is a notable scarcity of in-depth research on its synthesis, properties, and biological activity, this knowledge gap itself presents a compelling opportunity for medicinal chemists and drug discovery scientists. The unique electronic and steric properties conferred by the C2-substitution pattern may unlock novel pharmacological profiles. Future research should focus on developing robust and scalable synthetic routes, comprehensive characterization of its physicochemical properties, and systematic screening across various biological targets to uncover its therapeutic potential. As a versatile chemical building block, this compound holds promise for the development of the next generation of indole-based therapeutics.

References

-

ResearchGate. (n.d.). FT-IR recorded and computed spectra of 3-(2-aminoethyl) indole. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-indol-3-yl)-N-(1H-indol-3-ylmethyl)ethanamine. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. Retrieved January 6, 2026, from [Link]

-

PubMed. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved January 6, 2026, from [Link]

-

Taylor & Francis Online. (2018). Biological and structural properties' interpretation on antitumour drug 3-(2-aminoethyl) indole (tryptamine) using molecular spectroscopy and computational tools. Retrieved January 6, 2026, from [Link]

-

PLOS. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. Retrieved January 6, 2026, from [Link]

-

ProQuest. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytoki. Retrieved January 6, 2026, from [Link]

-

Cision PR Newswire. (n.d.). Understanding 2-(5-Methyl-1H-indol-3-yl)ethanamine: Properties, Applications, and Research Insights. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Tryptamine hydrochloride. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine. Retrieved January 6, 2026, from [Link]

-

PLOS ONE. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2018). (PDF) Biological and structural properties' interpretation on antitumour drug 3-(2-aminoethyl) indole (tryptamine) using molecular spectroscopy and computational tools. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Tryptamine. Retrieved January 6, 2026, from [Link]

-

PubMed Central. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Dimethyltryptamine. Retrieved January 6, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Indolethylamine Isomers

Abstract: Indolethylamine and its isomers, such as tryptamine, serotonin, and N,N-dimethyltryptamine (DMT), form a class of neuroactive compounds pivotal to neuroscience and pharmacology. Their subtle structural variations lead to profound differences in biological activity, making a detailed understanding of their conformational and electronic properties essential for modern drug development. This technical guide provides a comprehensive framework for employing quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the properties of indolethylamine isomers. We will explore the theoretical underpinnings, present a validated, step-by-step computational workflow, and discuss the interpretation of key molecular properties. The objective is to equip researchers, scientists, and drug development professionals with the expertise to leverage these computational methods for predicting molecular behavior and guiding the rational design of novel therapeutics.

The Indolethylamine Scaffold: A Computational Perspective

Significance in Neuropharmacology

The indolethylamine core is the foundational structure for a multitude of biologically active molecules, including neurotransmitters and psychedelic compounds.[1] Serotonin (5-hydroxytryptamine) is a key regulator of mood, sleep, and appetite, while tryptamine acts as a trace amine neurotransmitter.[2] Isomers like DMT are known for their potent psychedelic effects, mediated primarily through interactions with serotonin receptors, particularly the 5-HT₂A receptor.[3][4] The therapeutic potential of these molecules in treating psychiatric disorders has led to a resurgence in research, demanding precise tools to understand their structure-activity relationships (SAR).[5][6]

The Power of Quantum Chemistry in Isomer Differentiation

Isomers often possess identical molecular formulas but different spatial arrangements, leading to distinct pharmacological profiles. Quantum chemical calculations offer a powerful, non-empirical approach to probe the molecular universe at the sub-atomic level.[7] By solving approximations of the Schrödinger equation, we can predict a wide range of properties, including:

-

Conformational Preferences: Identifying the most stable three-dimensional shapes a molecule can adopt.

-

Electronic Structure: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.[8]

-

Spectroscopic Properties: Predicting vibrational frequencies (IR/Raman spectra) that can aid in experimental identification.[9]

These calculations provide insights that are often difficult or impossible to obtain through experimental means alone, making them an indispensable tool in computational drug discovery.[10][11]

Theoretical Foundations: A Primer on Density Functional Theory (DFT)